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Compound of Interest

Dimethyl
Compound Name:
cyanocarbonimidodithioate

Cat. No.: B147598

Introduction: Unveiling a Versatile Synthetic
Building Block

Dimethyl cyanocarbonimidodithioate, systematically named
bis(methylsulfanyl)methylidenecyanamide (CAS No. 10191-60-3), is a multifaceted reagent in
modern organic synthesis.[1][2][3][4] Its unique structure, featuring a central carbon double-
bonded to a cyano-imino group and single-bonded to two methylthio (-SCH3s) groups, provides
a hub of reactivity.[5][6] This compound serves as a crucial precursor for the synthesis of a
wide array of nitrogen- and sulfur-containing heterocyclic compounds, including those with
significant biological and pharmaceutical applications.[5][7]

A thorough understanding of its molecular architecture is paramount for predicting its reactivity
and confirming the identity of its downstream products. This guide provides an in-depth
analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS)—that collectively build a definitive structural portrait of this
important molecule. The interpretation herein is grounded in fundamental principles and
supported by empirical data from established spectral databases.

Caption: Molecular structure of Dimethyl cyanocarbonimidodithioate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Carbon-Hydrogen Framework

NMR spectroscopy provides direct insight into the chemical environment of hydrogen (*H) and
carbon (*3C) nuclei. For a molecule with the symmetry of Dimethyl
cyanocarbonimidodithioate, NMR offers a simple yet powerful confirmation of its structure.

'H NMR Spectroscopy: A Portrait of Symmetry

Expertise & Experience: The molecular structure possesses a plane of symmetry that renders
the two methylthio (-SCHs) groups chemically equivalent. Consequently, the six protons of
these two groups are also equivalent. This structural feature leads to the expectation of a
single, sharp resonance in the *H NMR spectrum, with an integration value corresponding to six
protons. The chemical shift is influenced by the electron-withdrawing effect of the sulfur atom
and the adjacent Tt-system.

Data Summary: *H NMR

Chemical Shift () Multiplicity Integration Assignment

| ~2.6 ppm | Singlet (s) | 6H | 2 x -S-CHs |

Interpretation: The observed spectrum shows a single peak at approximately 2.6 ppm.[8] This
aligns perfectly with the predicted structure. Protons on a methyl group attached to a sulfur
atom (thioether) typically resonate in the 2.0-3.0 ppm range.[9][10][11] The absence of any
other signals confirms that all six protons are in identical chemical environments, validating the
molecule's symmetry. The singlet multiplicity indicates no adjacent protons are available for
spin-spin coupling.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: In a proton-decoupled 3C NMR experiment, each unique carbon atom
in the molecule will produce a distinct singlet. Based on the structure, we anticipate three
signals: one for the two equivalent methyl carbons, one for the central imido carbon, and one
for the cyano carbon. The chemical shifts are highly diagnostic:
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e -SCHs Carbons: These will appear in the aliphatic region, typically at the lower field (higher
ppm) end due to the influence of the adjacent sulfur.[12][13]

e Cyano Carbon (C=N): Nitrile carbons are characteristically found in the 110-120 ppm range.
[14][15]

e Imido Carbon (-S-C=N-S-): This carbon is deshielded by two sulfur atoms and a double bond
to nitrogen, placing it significantly downfield.

Data Summary: 13C NMR

Chemical Shift () Assignment
~16.5 ppm 2 X -S-CHs
~114.0 ppm -C=N

| ~145.0 ppm | >C=N- |

Interpretation: The experimental spectrum reveals three peaks, confirming the presence of
three distinct carbon environments.[13][16][17]

e The peak at ~16.5 ppm is consistent with the two equivalent methyl carbons of the thioether
groups.[18]

e The signal at ~114.0 ppm falls squarely in the expected range for a nitrile carbon.[14][18]

o The most downfield signal at ~145.0 ppm is assigned to the central carbon atom, which is
significantly deshielded by its attachment to two sulfur atoms and a nitrogen atom via a
double bond.[19]
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Caption: Proposed major fragmentation pathway for Dimethyl cyanocarbonimidodithioate in
EI-MS.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

Trustworthiness: This protocol describes a standard method for obtaining a reproducible El
mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction and
purification.

o Sample Introduction: a. Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate). b. If using a GC-MS system, inject a small volume
(e.g., 1 pL) of the solution into the GC inlet. The GC will vaporize the sample and separate it
from the solvent and any impurities before it enters the mass spectrometer. c. Alternatively,
use a direct insertion probe for solid samples.

« lonization: a. In the ion source, the vaporized sample molecules are bombarded with a high-
energy electron beam (typically 70 eV). b. This causes the ejection of an electron from the
molecule, forming the positively charged molecular ion (M*").

e Mass Analysis: a. The newly formed ions (both the molecular ion and any fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole). b. The mass analyzer separates the
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ions based on their mass-to-charge ratio (m/z).

o Detection: a. The separated ions strike a detector, which generates a signal proportional to
the number of ions at each m/z value. b. The resulting data is plotted as a mass spectrum,
showing relative intensity versus m/z.

Integrated Spectroscopic Analysis: A Cohesive
Structural Proof

By synthesizing the data from NMR, IR, and MS, we construct a self-validating and
unambiguous structural identification of Dimethyl cyanocarbonimidodithioate.

MS establishes the molecular weight as 146 amu, consistent with the formula CaHsN2S2.

¢ IR confirms the presence of the critical C=N (2180 cm~1) and C=N (1550 cm~1) functional
groups, along with the aliphatic C-H bonds of the methyl groups.

¢ 13C NMR verifies the three unique carbon environments: two equivalent methyls (~16.5
ppm), a nitrile carbon (~114.0 ppm), and the central imido carbon (~145.0 ppm).

* H NMR provides the final piece of evidence, showing a single peak for six protons,
confirming the chemical equivalence and symmetry of the two -SCHs groups.

Together, these three spectroscopic techniques provide orthogonal and complementary data
points that converge on a single, definitive molecular structure. This integrated approach
represents the gold standard in chemical characterization, ensuring the identity and purity of
this valuable synthetic intermediate for researchers and drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b147598#spectroscopic-data-nmr-
ir-ms-of-dimethyl-cyanocarbonimidodithioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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